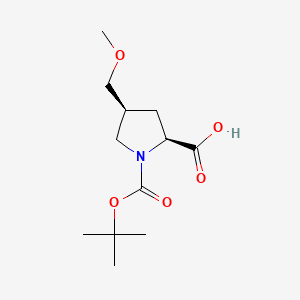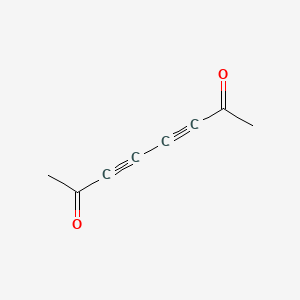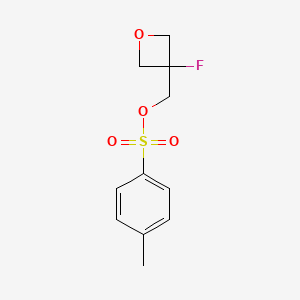
(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C11H13FO4S . It has a molecular weight of 260.29 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)F . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C .Scientific Research Applications
Fluorine-18 Labeling in Radiopharmaceuticals
- A study developed an efficient method for fluorine-18 labeling of beta-blockers using a synthetically versatile intermediate related to (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate. This method is significant for producing radiopharmaceuticals for PET imaging (Stephenson et al., 2008).
Drug Discovery and Development
- Research into tetracyclic butyrophenones, involving compounds similar to this compound, led to the discovery of a multifunctional drug candidate for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Corrosion Inhibition
- A study using quantum chemical calculations and molecular dynamics simulations explored the corrosion inhibition properties of derivatives related to this compound on iron, contributing to the development of effective corrosion inhibitors (Kaya et al., 2016).
Radiolabeling for Aromatase Imaging
- An investigation into 18F-labelled vorozole analogues for PET tracer in aromatase imaging utilized a compound structurally related to this compound. This research aids in the development of imaging agents for various medical applications (Erlandsson et al., 2008).
Antioxidant Activity in Lubricating Oils
- A study synthesized compounds, including those related to this compound, to evaluate their antioxidant and corrosion inhibition properties for gasoline lubricating oil, demonstrating their potential in enhancing oil stability (Habib et al., 2014).
COX-2 Inhibitor Development
- Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are structurally related, identified a potent, highly selective, and orally active COX-2 inhibitor for treating various conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Antibacterial Agents
- Another study synthesized N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, closely related to this compound, demonstrating potent antibacterial properties and moderate enzyme inhibition potential (Abbasi et al., 2015).
Corrosion Inhibition on Stainless Steel
- A compound structurally akin to this compound was synthesized and found to be an excellent inhibitor for Aluminum corrosion in sulfuric acid. This research is crucial for understanding corrosion processes and prevention (Ehsani et al., 2015).
Drug Crystallization and Polymorphism
- A study involving two tosylate salts of the anticancer drug lapatinib, related to this compound, highlighted the importance of nonbonded interactions in drug crystallization, aiding in the understanding of drug formulation and stability (Ravikumar et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4S/c1-9-2-4-10(5-3-9)17(13,14)16-8-11(12)6-15-7-11/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRJIRYDHEVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)
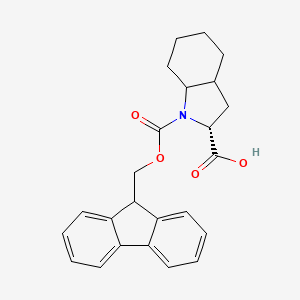
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)


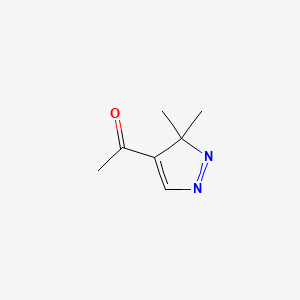

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)

